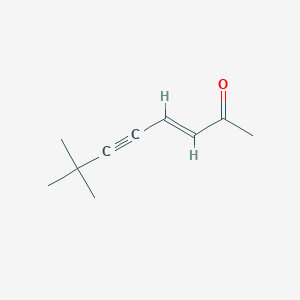

(E)-7,7-Dimethyloct-3-en-5-yn-2-one

Description

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(E)-7,7-dimethyloct-3-en-5-yn-2-one |

InChI |

InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5+ |

InChI Key |

XWMHNKLCRRNGQB-FNORWQNLSA-N |

Isomeric SMILES |

CC(=O)/C=C/C#CC(C)(C)C |

Canonical SMILES |

CC(=O)C=CC#CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Ethynylation of Methylheptenone Derivatives

Overview:

One of the most established methods involves the ethynylation of methylheptenone compounds using acetylene in the presence of a base such as potassium hydroxide, under controlled temperature and pressure conditions. This approach is supported by detailed experimental procedures documented in chemical synthesis literature.

Mechanism:

The reaction proceeds via nucleophilic addition of acetylide ions generated in situ from acetylene and potassium hydroxide to the electrophilic carbonyl carbon of methylheptenone, resulting in the formation of the ynone with the desired (E)-configuration.

Research Findings:

The process yields a high purity product with a yield exceeding 92%, demonstrating its efficiency and scalability for industrial applications.

Chain Elongation and Functionalization via Alkynylation

Overview:

Alternative methods involve chain elongation through alkynylation of suitable intermediates such as α,β-unsaturated ketones or aldehydes, followed by selective oxidation and isomerization to obtain the conjugated ynone.

- Preparation of α,β-unsaturated ketone (e.g., via aldol or Claisen condensations).

- Alkynylation using alkynyl reagents such as alkynyl lithium or Grignard reagents.

- Oxidation to form the ynone structure, often employing oxidizing agents like DDQ or PCC.

- Stereoselective control to favor the (E)-isomer.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Alkynyl lithium | -50°C to 0°C, inert atmosphere | Moderate to high | , |

| Oxidants (DDQ) | Room temperature, 8 hours | 40% (over multiple steps) |

Note:

This method offers flexibility in introducing various substituents and functional groups, but it often involves multiple steps with moderate overall yields.

Synthesis via Multi-step Construction Using Cyclization and Functional Group Interconversions

Overview:

A more complex approach involves constructing the carbon skeleton through cyclization reactions, followed by functional group modifications to introduce the ynone moiety with the correct stereochemistry.

- Construction of the cyclopentane or cyclohexane core via intramolecular cyclization.

- Introduction of the alkyne group through nucleophilic addition or transition-metal catalyzed coupling.

- Oxidation to the ynone using selective oxidants.

Research Findings:

This approach is less common for large-scale synthesis but valuable for synthesizing analogs and derivatives.

Summary of Data and Comparative Analysis

Additional Considerations and Notes

Stereochemistry Control:

Achieving the (E)-configuration at the double bond is critical. This is typically controlled by reaction conditions, choice of reagents, and purification techniques such as chromatography.Purification Techniques:

Column chromatography, distillation under reduced pressure, and recrystallization are commonly employed to obtain high-purity compounds.Industrial Relevance: The ethynylation of methylheptenone remains the most practical and scalable method for industrial synthesis, with high yields and straightforward procedures.

Chemical Reactions Analysis

Types of Reactions

(E)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

(E)-7,7-Dimethyloct-3-en-5-yn-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (E)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

7,7-Dimethyloct-5-yn-2-one

- Structure : Lacks the C3–C4 double bond present in the target compound.

- Hypothesized Properties: Reduced conjugation compared to the enynone system, likely resulting in lower boiling points due to decreased dipole interactions. Higher flexibility may reduce steric hindrance in reactions involving the triple bond.

- Data Limitations: No explicit physicochemical data for this analog are available in the provided evidence.

General α,β-Unsaturated Ketones (Enones)

- Reactivity: Enones typically undergo Michael additions or Diels-Alder reactions. The presence of an additional triple bond in (E)-7,7-Dimethyloct-3-en-5-yn-2-one may alter regioselectivity in these reactions.

- Stability: Conjugated enynones are generally more stable than isolated enones or alkynones due to resonance delocalization.

Other Branched Enynones

Compounds like 6,6-Dimethylhept-2-en-4-yn-1-one (hypothetical analog) would differ in chain length and branching. Shorter chains may exhibit lower boiling points and higher volatility , while increased branching could enhance steric effects in synthetic applications.

Data Table: Key Properties of (E)-7,7-Dimethyloct-3-en-5-yn-2-one and Hypothetical Analogs

Note: Data for analogs are inferred due to lack of direct experimental reports.

Q & A

Basic Research Questions

Q. How can the molecular structure of (E)-7,7-Dimethyloct-3-en-5-yn-2-one be confirmed using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹), and mass spectrometry (MS) to confirm molecular weight. Cross-reference experimental data with computational predictions (e.g., density functional theory, DFT) and established databases like NIST Chemistry WebBook . For stereochemical confirmation, use NOESY or ROESY NMR to verify the (E)-configuration of the double bond.

Q. What are the key considerations for synthesizing (E)-7,7-Dimethyloct-3-en-5-yn-2-one with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts) to favor the (E)-isomer. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography (GC). Post-synthesis, employ column chromatography for purification and validate purity using high-performance liquid chromatography (HPLC) with a chiral stationary phase. Document solvent effects on stereoselectivity, referencing kinetic vs. thermodynamic control principles .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography for absolute configuration or 2D NMR for connectivity). Replicate experiments under controlled conditions to rule out instrumental errors. Compare results with literature values from authoritative sources (e.g., NIST, ECHA) and assess solvent or concentration artifacts .

Advanced Research Questions

Q. What experimental design strategies mitigate limitations in generalizing results from small-scale syntheses or stability studies?

- Methodological Answer : Increase sample variability by synthesizing batches under diverse conditions (e.g., varying pH, light exposure, or humidity). Use statistical tools (e.g., ANOVA) to quantify variability. For stability studies, implement continuous cooling to prevent organic degradation (as in ’s sewage matrix analysis) and conduct time-resolved spectral monitoring (e.g., UV-Vis kinetics) .

Q. How can computational chemistry resolve ambiguities in reaction mechanisms involving (E)-7,7-Dimethyloct-3-en-5-yn-2-one?

- Methodological Answer : Apply DFT calculations to model transition states and intermediate energies. Validate computational models against experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies. Use software like Gaussian or ORCA to simulate reaction pathways, ensuring basis sets align with the molecule’s electronic complexity .

Q. What statistical approaches are appropriate for analyzing contradictory data in catalytic studies of this compound?

- Methodological Answer : Perform meta-analysis of published datasets to identify outliers or systemic biases. Apply Bayesian statistics to weigh evidence quality, prioritizing studies with rigorous controls (e.g., blind sampling, replicated trials). Use principal component analysis (PCA) to disentangle confounding variables (e.g., catalyst loading vs. temperature effects) .

Q. How can researchers ensure reproducibility in studies of (E)-7,7-Dimethyloct-3-en-5-yn-2-one’s reactivity under varying environmental conditions?

- Methodological Answer : Adopt standardized protocols for humidity, temperature, and light control (e.g., glovebox synthesis for air-sensitive reactions). Publish raw data and metadata (e.g., via repositories like Zenodo) to enable replication. Pre-register experimental designs to minimize selective reporting .

Data Management and Presentation

Q. What are best practices for presenting large datasets in publications without overwhelming readers?

- Methodological Answer : Include raw data in appendices (e.g., spectral libraries, chromatograms) and highlight processed data (e.g., rate constants, equilibrium concentrations) in the main text. Use visual aids like heatmaps for trends or 3D molecular orbitals for electronic properties. Follow IUPAC guidelines for nomenclature and SI units .

Q. How should researchers evaluate the reliability of conflicting literature on this compound’s biological or chemical properties?

- Methodological Answer : Apply ’s criteria: assess methodology transparency, replication status, and peer review rigor. Compare studies using standardized metrics (e.g., IC₅₀ values for bioactivity) and prioritize publications from institutions with validated analytical facilities (e.g., NIST, ECHA) .

Tables for Quick Reference

| Technique | Application | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, stereochemistry | ¹H/¹³C shifts, coupling constants (J) |

| DFT Calculations | Reaction mechanism modeling | Basis set (e.g., B3LYP/6-31G*), solvation |

| HPLC-MS | Purity assessment, quantification | Retention time, m/z ratio, column type |

| Meta-Analysis | Resolving contradictory data | Bayesian weighting, heterogeneity indices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.